molecular formula C12H8BrF B050986 4-Bromo-4'-fluoro-1,1'-biphenyl CAS No. 398-21-0

4-Bromo-4'-fluoro-1,1'-biphenyl

Cat. No. B050986
CAS RN: 398-21-0
M. Wt: 251.09 g/mol
InChI Key: XFGPSHWWPIFPNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds has been achieved through various methods, including cross-coupling reactions which might be applicable for synthesizing 4-Bromo-4'-fluoro-1,1'-biphenyl. For instance, a practical synthesis approach for 2-Fluoro-4-bromobiphenyl, a compound with close relevance, has been reported by Qiu et al. (2009). This method involves diazotization followed by a coupling reaction, indicating a potential pathway for synthesizing the compound of interest (Qiu et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-Bromo-4'-fluoro-1,1'-biphenyl has been analyzed through various techniques, including X-ray diffraction and quantum chemical investigations. For instance, Zaini et al. (2018) conducted a detailed study on the molecular structure and quantum chemical analysis of a new chalcone derivative, which offers insights into the structure-activity relationship that could be extrapolated to our compound of interest (Zaini et al., 2018).

Scientific Research Applications

  • Synthesis of Pharmaceuticals : It is used in the synthesis of pharmaceuticals like (S)-Flurbiprofen, a non-steroidal anti-inflammatory and analgesic compound (Harkness & Clarke, 2017).

  • Liquid Crystalline Materials : This compound contributes to the synthesis of materials with liquid crystalline properties, useful in the development of ferroelectric liquid crystal mixtures (Glendenning et al., 1999).

  • Metabolism Studies : It serves as a substrate in studies examining the metabolism of biphenyls by cytochrome P-450-dependent monooxygenases (Parkinson & Safe, 1982).

  • Synthetic Methodology : Research has been conducted to improve the synthesis methods of related compounds like 2-Fluoro-4-bromobiphenyl, highlighting the importance of efficient synthesis in the chemical industry (Qiu et al., 2009).

  • Study of Molecular Interactions : The compound is used to understand molecular interactions and packing in liquid crystals, influencing the stability and temperature range of different liquid crystal phases (Gray et al., 1995).

  • Development of Low Melting Esters : It has been used in the production of new series of low melting esters with extensive nematic ranges, important in liquid crystal research (Gray & Kelly, 1981).

  • Observation of Reactive Intermediates : This compound is instrumental in identifying reactive intermediates in the Ullmann coupling reaction, a significant process in organic synthesis (Blake et al., 2009).

  • Luminescence and Thermal Properties Studies : Research on biphenyl carbazole derivatives, including derivatives of 4-Bromo-4'-fluoro-1,1'-biphenyl, provides insights into their luminescent and thermal properties, which is important for materials science applications (Tang et al., 2021).

Safety And Hazards

The safety data sheet for “4-Bromo-4’-fluoro-1,1’-biphenyl” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1-bromo-4-(4-fluorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGPSHWWPIFPNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192869
Record name 4-Bromo-4'-fluoro-1,1'-biphenyl
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Molecular Weight

251.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-4'-fluoro-1,1'-biphenyl

CAS RN

398-21-0
Record name 4-Bromo-4′-fluoro-1,1′-biphenyl
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Record name 4-Bromo-4'-fluoro-1,1'-biphenyl
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Record name 398-21-0
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Record name 4-Bromo-4'-fluoro-1,1'-biphenyl
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Record name 4-bromo-4'-fluoro-1,1'-biphenyl
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Record name 4-BROMO-4'-FLUORO-1,1'-BIPHENYL
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Synthesis routes and methods

Procedure details

To THF (90 mL) degassed by purging argon was added 4-fluoroiodobenzene (4.5 g, 20.2 mmol), 4-bromophenylboronic acid (4 g, 20.2 mmol), and tetrabutylammonium flouride (1M in THF, 40.5 mL, 40.5 mmol), and the mixture was degassed again. Pd(dppf)Cl2 (732 mg, 1 mmol) was added and the mixture was degassed again for 15 minutes. The reaction mixture was heated at 65° C. in an oil bath overnight. TLC (heptane eluent) showed the reaction was complete. The reaction mixture was diluted with ethyl acetate and extracted with brine. The organic layer was dried (sodium sulfate) and concentrated to yield the crude product. Purification by column chromatography (60-120 mesh silica, heptane eluent) yielded 3.2 g of 4-bromo-4′-fluoro-1,1′-biphenyl.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40.5 mL
Type
reactant
Reaction Step One
Quantity
732 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Zhao, M Wu, Y Liu, S Cao - Organic letters, 2018 - ACS Publications
A novel and efficient method for the synthesis of arylboronic acid pinacol esters via a palladium- or iron-catalyzed cross-coupling reaction of aryl fluorides with bis(pinacolato)diboron (B …
Number of citations: 42 pubs.acs.org
DK You, M Kim, D Kim, N Kim, KM Lee - Inorganic Chemistry, 2023 - ACS Publications
In this study, we found that the electronic effects of the functional groups on aromatic units attached to o-carboranyl species can enhance the efficiency of intramolecular charge transfer (…
Number of citations: 2 pubs.acs.org

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